molecular formula C9H12ClNO2 B025611 3-Chloro-4-[2-(methylamino)ethyl]benzene-1,2-diol CAS No. 102851-71-8

3-Chloro-4-[2-(methylamino)ethyl]benzene-1,2-diol

Cat. No.: B025611
CAS No.: 102851-71-8
M. Wt: 201.65 g/mol
InChI Key: HVWATAWSUNCTGP-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-(methylamino)ethyl)benzene-1,2-diol is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of benzene and contains a chloro group, a methylamino group, and two hydroxyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-(methylamino)ethyl)benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative, followed by reduction to form an amine, and subsequent chlorination and hydroxylation steps . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-(methylamino)ethyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

3-Chloro-4-(2-(methylamino)ethyl)benzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-(methylamino)ethyl)benzene-1,2-diol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(2-(methylamino)ethyl)benzene-1,2-diol is unique due to the presence of the chloro group, which can significantly alter its chemical reactivity and biological interactions compared to its analogs .

Properties

IUPAC Name

3-chloro-4-[2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-11-5-4-6-2-3-7(12)9(13)8(6)10/h2-3,11-13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWATAWSUNCTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=C(C(=C(C=C1)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-[2-(methylamino)ethyl]benzene-1,2-diol
Reactant of Route 2
3-Chloro-4-[2-(methylamino)ethyl]benzene-1,2-diol
Reactant of Route 3
3-Chloro-4-[2-(methylamino)ethyl]benzene-1,2-diol
Reactant of Route 4
3-Chloro-4-[2-(methylamino)ethyl]benzene-1,2-diol
Reactant of Route 5
3-Chloro-4-[2-(methylamino)ethyl]benzene-1,2-diol
Reactant of Route 6
3-Chloro-4-[2-(methylamino)ethyl]benzene-1,2-diol

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